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Compound of Interest

Compound Name:
tert-Butyl 2-cyanopiperidine-1-

carboxylate

Cat. No.: B124477 Get Quote

An Application Note on the Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate from

piperidin-4-ylmethanol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the multi-step synthesis of tert-butyl 4-

(cyanomethyl)piperidine-1-carboxylate from piperidin-4-ylmethanol. The synthesis of the

requested tert-butyl 2-cyanopiperidine-1-carboxylate from the specified starting material is

not a straightforward transformation due to the positions of the functional groups. Direct C-H

cyanation at the 2-position of the piperidine ring is a complex process that is not readily

achievable from piperidin-4-ylmethanol. Therefore, this application note focuses on a more

plausible synthetic target, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, which is a logical

derivative of the starting material. The presented synthetic route involves three key steps: Boc

protection of the piperidine nitrogen, activation of the primary alcohol via tosylation, and

subsequent nucleophilic substitution with a cyanide source. An alternative route via oxidation to

an aldehyde intermediate is also discussed for the synthesis of the isomeric tert-butyl 4-

cyanopiperidine-1-carboxylate.

Introduction
Piperidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery,

appearing in a vast array of pharmaceuticals. The functionalization of the piperidine ring allows

for the fine-tuning of pharmacological properties. The synthesis of cyanopiperidine derivatives
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is of particular interest as the nitrile group can serve as a versatile handle for further chemical

modifications or as a key pharmacophore. This application note details a reliable synthetic

pathway from piperidin-4-ylmethanol to tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, a

valuable building block for more complex molecules.

Synthetic Strategy
The primary synthetic route outlined involves a three-step sequence:

Protection: The secondary amine of piperidin-4-ylmethanol is protected with a tert-

butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Activation: The primary hydroxyl group of the resulting N-Boc-piperidin-4-ylmethanol is

converted into a good leaving group, a tosylate, to facilitate nucleophilic substitution.

Cyanation: The tosylate is displaced by a cyanide ion in an S(_N)2 reaction to yield the

target compound.

Piperidin-4-ylmethanol tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc)₂O, THF tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate TsCl, Pyridine tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate NaCN, DMF 

Click to download full resolution via product page

Caption: Synthetic workflow for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-
(hydroxymethyl)piperidine-1-carboxylate
This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc)

group.

Materials:

Piperidin-4-ylmethanol
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Di-tert-butyl dicarbonate ((Boc)(_2)O)

Tetrahydrofuran (THF), anhydrous

Ether

Water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

Dissolve piperidin-4-ylmethanol (1 equivalent) and di-tert-butyl dicarbonate (1 equivalent) in

anhydrous tetrahydrofuran (THF).[1][2]

Stir the solution at room temperature for 8 hours.[1]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the mixture in vacuo.

Dissolve the residue in ether.

Wash the ether solution with water and then with brine.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

Parameter Value Reference

Yield 85.0% [1]

ESI-MS (m/z)

216.3 [M+H]

+ +
[1]
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Step 2: Synthesis of tert-Butyl 4-
((tosyloxy)methyl)piperidine-1-carboxylate
This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving

group for the subsequent nucleophilic substitution.

Materials:

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

p-Toluenesulfonyl chloride (TsCl)

Pyridine, anhydrous

Ethyl acetate

5% Hydrochloric acid (HCl)

Water

Brine

Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous

pyridine.[1][3]

Cool the solution to 0°C in an ice bath.

Add p-toluenesulfonyl chloride (1 equivalent) to the solution.[1][3]

Stir the mixture at 5°C for 10 hours.[1][3]

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the ethyl acetate extract with 5% HCl, water, and brine.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

The crude product can be purified by crystallization from ethyl acetate-hexane to give tert-

butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

Parameter Value Reference

Yield 45.1% [1]

Melting Point 71-72°C [1]

ESI-MS (m/z)

370.5 [M+H]

+ +
[1]

Step 3: Synthesis of tert-Butyl 4-
(cyanomethyl)piperidine-1-carboxylate
This final step involves the nucleophilic substitution of the tosylate group with cyanide.

Materials:

tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

Sodium cyanide (NaCN)

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:
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In a dry round-bottom flask, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

(1 equivalent) in anhydrous DMF.

Carefully add sodium cyanide (1.2 equivalents). Caution: Cyanide salts are highly toxic.

Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Stir the reaction mixture at room temperature for 6-8 hours.[4]

Monitor the reaction by TLC.

Once the reaction is complete, pour the mixture into a separatory funnel containing water

and extract three times with ethyl acetate.[4]

Wash the combined organic layers with brine.[4]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.[4]

Parameter Expected Outcome

Product
tert-Butyl 4-(cyanomethyl)piperidine-1-

carboxylate

Purification Flash chromatography if necessary

Alternative Synthetic Route: Synthesis of tert-Butyl
4-cyanopiperidine-1-carboxylate
For the synthesis of the isomeric tert-butyl 4-cyanopiperidine-1-carboxylate, an alternative route

involving oxidation of the primary alcohol to an aldehyde followed by conversion to the nitrile is

plausible.

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate PCC, DCM tert-Butyl 4-cyanopiperidine-1-carboxylate

 1. NH₂OH·HCl
 2. Dehydration 

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b124477?utm_src=pdf-custom-synthesis
https://www.atlantis-press.com/article/25840592.pdf
https://www.researchgate.net/publication/334328576_Synthesis_of_tert-butyl_4-bromo-4-formylpiperidine-1-carboxylate
https://www.researchgate.net/publication/301463178_Synthesis_of_tert-butyl_4-2-methoxy-4-methoxycarbonyl_phenoxy_methyl_piperidine-1-carboxylate
https://www.benchchem.com/pdf/Application_Notes_Protocols_Nucleophilic_Substitution_of_the_Tosyl_Group.pdf
https://www.benchchem.com/product/b124477#synthesis-of-tert-butyl-2-cyanopiperidine-1-carboxylate-from-piperidin-4-ylmethanol
https://www.benchchem.com/product/b124477#synthesis-of-tert-butyl-2-cyanopiperidine-1-carboxylate-from-piperidin-4-ylmethanol
https://www.benchchem.com/product/b124477#synthesis-of-tert-butyl-2-cyanopiperidine-1-carboxylate-from-piperidin-4-ylmethanol
https://www.benchchem.com/product/b124477#synthesis-of-tert-butyl-2-cyanopiperidine-1-carboxylate-from-piperidin-4-ylmethanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b124477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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